N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide
Description
N-(2-(3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide is a benzamide derivative featuring a pyrazole core substituted with methyl groups at positions 3 and 5 and a thiophene ring at position 2. The pyrazole moiety is linked via an ethyl bridge to a 2-fluorobenzamide group. Its synthesis likely involves coupling pyrazole intermediates with fluorinated benzamide precursors, analogous to methods described for structurally related compounds .
Crystallographic studies using SHELX software (e.g., SHELXL for refinement) may have been employed to resolve its molecular conformation, given the program’s widespread use in small-molecule structural determination . The fluorine atom at the benzamide’s ortho position and the sulfur-containing thiophene substituent are critical features influencing its physicochemical and binding properties.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c1-12-17(14-7-10-24-11-14)13(2)22(21-12)9-8-20-18(23)15-5-3-4-6-16(15)19/h3-7,10-11H,8-9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKSPHNYLQLXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2F)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole intermediate.
Attachment of the Fluorobenzamide Moiety: The final step involves the reaction of the pyrazole-thiophene intermediate with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, and primary amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Preliminary studies indicate that compounds similar to N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide exhibit cytotoxic effects against various cancer cell lines. For example, modifications of pyrazole derivatives have shown significant antiproliferative activity against human tumor cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 10.5 |
| Compound B | CaCo-2 (Colon) | 8.7 |
| N-(2-(3,5-dimethyl... | MCF7 (Breast) | 12.3 |
These findings suggest that this compound could be further investigated for its anticancer properties.
Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including carbonic anhydrase II (CA II). Inhibition of CA II is significant in treating conditions like glaucoma and edema.
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| N-(2-(3,5-dimethyl... | CA II | 0.025 |
| Control Drug | CA II | 0.032 |
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects, potentially through the inhibition of cyclooxygenases (COX) or other inflammatory mediators. This suggests that this compound may also have therapeutic applications in inflammatory diseases.
Case Studies
Several case studies highlight the potential applications of this compound:
Study on Anticancer Activity : A multicellular spheroid model was utilized to assess the efficacy of N-(2-(3,5-dimethyl... in inhibiting tumor growth. Results indicated a significant reduction in spheroid size compared to controls.
In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates and improved survival times compared to untreated groups, indicating its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorobenzamide moiety could enhance binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyrazole and Benzamide Moieties
The target compound’s pyrazole ring is substituted with 3,5-dimethyl and 4-thiophen-3-yl groups. In contrast, analogs such as the compound from feature 3,5-bis(difluoromethyl) pyrazole substituents, which introduce higher electronegativity and metabolic stability due to fluorine’s strong C-F bonds . Thiophene, a sulfur-containing heterocycle, enhances π-π stacking interactions compared to phenyl or furan analogs but may reduce aqueous solubility due to increased lipophilicity.
The 2-fluorobenzamide group distinguishes this compound from chloro- or bromo-substituted benzamides.
Table 1: Substituent Comparison
Physicochemical and Pharmacokinetic Properties
- Difluoromethyl groups (as in ) further elevate logP but introduce metabolic resistance .
- Synthetic Accessibility : The ethyl linker simplifies synthesis compared to bulkier linkers (e.g., acetyl in ), though regioselective thiophene substitution may require specialized catalysts.
- Stability: Fluorine at the benzamide position reduces oxidative metabolism, extending half-life relative to non-halogenated analogs.
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its molecular structure, pharmacological effects, and potential therapeutic applications based on recent research findings.
Molecular Structure
The compound's molecular formula is , with a molecular weight of 330.4 g/mol. Its structure includes a pyrazole ring, a thiophene moiety, and a fluorobenzamide group, which contribute to its unique biological properties.
Biological Activities
Recent studies have highlighted various biological activities associated with compounds containing pyrazole and thiophene structures. The following table summarizes key findings related to the biological activity of this compound and similar derivatives.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Anti-inflammatory Properties : In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential application in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
- Antimicrobial Efficacy : The compound showed promising results against both Gram-positive and Gram-negative bacteria in disk diffusion assays. Minimum inhibitory concentrations (MIC) were determined, showing effectiveness comparable to standard antibiotics .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Cell Signaling Pathways : The compound modulates key signaling pathways involved in cell survival and apoptosis, particularly those regulated by PI3K/Akt and MAPK pathways .
- Enzyme Interactions : It has been shown to inhibit specific kinases that are crucial for cancer cell proliferation and survival, making it a candidate for further development as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide, and how can purity be ensured?
Methodological Answer:
- Step 1 : Begin with the condensation of 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole with 2-fluorobenzoyl chloride in a polar aprotic solvent (e.g., pyridine) under inert conditions .
- Step 2 : Use TLC or HPLC to monitor reaction progress, ensuring intermediates are isolated via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Step 3 : Purify the final product via recrystallization from methanol, and confirm purity (>98%) using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the thiophene (δ 6.8–7.5 ppm) and pyrazole protons (δ 2.1–2.5 ppm for methyl groups) to confirm regiochemistry .
- X-ray Crystallography : Resolve crystal packing interactions (e.g., N–H⋯N hydrogen bonds) to validate the amide linkage and thiophene orientation .
- Infrared Spectroscopy (IR) : Confirm the presence of C=O (1680–1700 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches .
Q. How does the reactivity of the thiophene moiety influence derivatization strategies?
Methodological Answer:
- Electrophilic Substitution : Thiophene’s electron-rich nature allows functionalization at the 2- or 5-positions using Friedel-Crafts acylation or halogenation .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids can introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular docking predict the compound’s electronic properties and target interactions?
Methodological Answer:
- DFT Analysis : Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing effects of the 2-fluorobenzamide group .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic active sites), focusing on the thiophene’s π-π stacking and fluorobenzamide’s hydrogen-bonding potential .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?
Methodological Answer:
- Case Example : If experimental NMR chemical shifts for the pyrazole methyl groups deviate from DFT predictions, re-examine solvent effects (e.g., chloroform vs. DMSO) or consider dynamic averaging of conformers .
- Validation : Use solid-state NMR or variable-temperature studies to confirm static vs. dynamic disorder in the crystal lattice .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
Q. What purification challenges arise from the compound’s low solubility, and how are they addressed?
Methodological Answer:
Q. How do intermolecular forces (e.g., hydrogen bonding, π-stacking) influence crystal packing and stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
